Propyl (4-carbamoylphenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl N-(4-carbamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-7-16-11(15)13-9-5-3-8(4-6-9)10(12)14/h3-6H,2,7H2,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJFVFKXGAEAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Chemical Reactivity of Propyl 4 Carbamoylphenyl Carbamate
Methodologies for the Synthesis of Carbamate (B1207046) Esters
The formation of the carbamate linkage in Propyl (4-carbamoylphenyl)carbamate can be achieved through several established synthetic routes, ranging from traditional methods to more modern, environmentally benign processes.
The historical and most traditional method for carbamate synthesis involves the use of phosgene (B1210022) (COCl₂) or its derivatives. researchgate.netunive.it This highly reactive and toxic gas serves as a carbonyl source. The synthesis can proceed in two main ways:
Reaction with an amine: An amine, such as 4-aminobenzamide, reacts with phosgene to form a carbamoyl (B1232498) chloride. This intermediate then reacts with an alcohol (propanol) to yield the final carbamate, this compound, and a molecule of hydrochloric acid.
Reaction to form an isocyanate: Alternatively, the amine can react with phosgene to produce an isocyanate intermediate (4-carbamoylphenyl isocyanate). This isocyanate is then treated with propanol (B110389) to form the desired carbamate. wikipedia.org
Despite its efficiency, the extreme toxicity and corrosive nature of phosgene have driven the development of alternative synthetic pathways. rsc.orggoogle.com
A primary and widely used method for forming carbamates is the reaction between an isocyanate and an alcohol. kuleuven.be For the synthesis of this compound, this involves the reaction of 4-carbamoylphenyl isocyanate with propanol.
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. nih.gov This is followed by a proton transfer, which can be facilitated by other alcohol molecules in the reaction mixture, leading to a multimolecular mechanism. kuleuven.be The reactivity of the isocyanate is enhanced by electron-withdrawing groups on the phenyl ring and diminished by electron-donating groups. nih.gov This reaction is fundamental to the production of polyurethanes, where difunctional or polyfunctional isocyanates and alcohols are used. wikipedia.orgkuleuven.be
In line with the principles of green chemistry, significant efforts have been made to replace phosgene with safer and more environmentally friendly reagents. osti.gov
Carbon Dioxide (CO₂): Carbon dioxide can serve as a C1 building block for carbamate synthesis. osti.gov The reaction typically involves coupling an amine (4-aminobenzamide), an alcohol (propanol), and CO₂. This process often requires a catalyst and a dehydrating agent to drive the reaction forward, as water is formed as a byproduct. rsc.org One approach involves using cesium carbonate in a three-component coupling with an alkyl halide. google.comacs.org
Dimethyl Carbonate (DMC): Dimethyl carbonate is a non-toxic, biodegradable reagent that serves as an effective substitute for phosgene. unive.itiupac.org It can act as a methoxycarbonylating agent. unive.it The synthesis of an N-aryl carbamate, such as this compound, can be achieved through the reaction of the corresponding amine (4-aminobenzamide) with DMC. These reactions are often catalyzed by bases like sodium methoxide (B1231860) or various lead compounds. rsc.orgrsc.orgresearchgate.net
| Approach | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Phosgene-Based | Amine, Phosgene, Alcohol | Often involves toxic intermediates (carbamoyl chloride, isocyanate) | High reactivity, well-established | Extremely toxic and corrosive reagent (phosgene) rsc.org |
| Isocyanate-Alcohol | Isocyanate, Alcohol | Generally proceeds readily, can be catalyzed | High yielding, common industrial process kuleuven.be | Requires synthesis of isocyanate precursor |
| Carbon Dioxide | Amine, CO₂, Alcohol | Requires catalysts and often dehydrating agents rsc.org | Benign, abundant C1 source osti.gov | Thermodynamic stability of CO₂ can require forcing conditions |
| Dimethyl Carbonate | Amine, DMC | Requires catalyst (e.g., NaOCH₃, lead compounds) rsc.orgrsc.org | Green, non-toxic phosgene substitute unive.it | May require specific catalysts for high efficiency |
Several other coupling strategies have been developed for carbamate synthesis, offering diverse routes that avoid harsh reagents.
Curtius Rearrangement: This reaction involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form the carbamate. wikipedia.org A continuous flow process coupling a Curtius rearrangement with biocatalytic purification has been demonstrated for producing various carbamates. nih.gov
Palladium-Catalyzed Cross-Coupling: Aryl chlorides or triflates can be coupled with sodium cyanate (B1221674) in the presence of an alcohol and a palladium catalyst to form aryl carbamates efficiently. organic-chemistry.orgorganic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts have been used for the arylation of N-H compounds, including carbamates, with boronic acids (Chan-Lam coupling). organic-chemistry.org Additionally, copper-catalyzed cross-dehydrogenative coupling of formamides and phenols provides a direct route to carbamates. researchgate.net
Functional Group Interconversions and Derivatization Strategies
The functional groups within this compound, namely the carbamate linkage and the terminal amide, can be subjects of further chemical modification or derivatization. Carbamates themselves are frequently employed as protecting groups for amines in organic synthesis due to their general stability under various reaction conditions and their predictable cleavage under specific acidic or hydrogenolysis conditions. acs.orgfiveable.me
Derivatization is a common strategy, particularly for the analysis of carbamate-containing compounds like pesticides. researchgate.net The goal is often to increase thermal stability or volatility for analysis by gas chromatography-mass spectrometry (GC-MS). scispec.co.th
Common derivatization strategies include:
Methylation: Flash methylation in the GC injection port can derivatize the carbamate nitrogen. scispec.co.th
Acylation: Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can be used to derivatize the carbamate, often performed in supercritical carbon dioxide to simplify the process. researchgate.netnih.gov
Reaction with Xanthydrol: Derivatization with 9-xanthydrol has been established for the simultaneous determination of multiple carbamate pesticides in water samples. nih.gov
| Derivatizing Agent | Purpose | Analytical Method | Reference |
|---|---|---|---|
| Heptafluorobutyric anhydride (HFBA) | Increases volatility for GC analysis | GC-ECD, GC-MS | researchgate.netnih.gov |
| 9-Xanthydrol | Enables sensitive detection in aqueous samples | GC-MS | nih.gov |
| Trimethylphenylammonium hydroxide | On-column methylation | GC-MS/MS | scispec.co.th |
Mechanistic Insights into the Chemical Stability and Degradation Pathways of this compound
The chemical stability of this compound is a key characteristic, stemming from the resonance between the amide and ester functionalities within the carbamate group. nih.gov This imparts significant chemical and proteolytic stability compared to simple esters or amides. acs.org However, the molecule is susceptible to degradation under certain conditions.
The primary degradation pathway for carbamates is hydrolysis of the ester linkage. frontiersin.orgnih.gov This process can be influenced by several factors:
pH: Hydrolysis is often pH-dependent, with increased rates under alkaline conditions. frontiersin.orgzacharyhhouston.com The base-catalyzed hydrolysis of N-monosubstituted carbamates proceeds through the formation of an isocyanate anion intermediate, which then decomposes. nih.gov
Enzymatic Action: In biological systems, enzymes from the hydrolase class, such as carboxylesterases, are responsible for catalyzing the cleavage of the carbamate bond. nih.govnih.govbohrium.com
Photodegradation: Abiotic degradation can occur through direct or indirect exposure to light. frontiersin.orgnih.gov
Thermal Decomposition: At elevated temperatures, carbamates can undergo thermal decomposition. mdpi.com This process is notably used in non-phosgene routes to produce isocyanates, where the carbamate is pyrolyzed to yield the isocyanate and the corresponding alcohol. mdpi.com
Molecular Structure, Conformation, and Spectroscopic Elucidation of Propyl 4 Carbamoylphenyl Carbamate
Detailed Analysis of Molecular Architecture and Tautomerism
The molecular architecture of Propyl (4-carbamoylphenyl)carbamate, with the chemical formula C11H14N2O3, is centered around a phenyl ring substituted with two key functional groups: a propyl carbamate (B1207046) group and a carbamoyl (B1232498) group (an amide). The carbamate group itself is a hybrid of an ester and an amide, which contributes to its chemical stability. nih.gov This stability arises from resonance stabilization involving the lone pair of electrons on the nitrogen atom and the carbonyl group. nih.govacs.org
Three resonance structures contribute to the stability of the carbamate moiety, highlighting the delocalization of electrons across the O-C-N system. nih.govacs.org This resonance gives the C-N bond a partial double bond character, which significantly influences the molecule's conformation. nih.gov
Tautomerism, the migration of a proton, is a potential consideration in molecules with amide groups. For this compound, the carbamoyl group (-CONH2) could theoretically exhibit tautomerism. However, the amide tautomer is generally the most stable form under normal conditions.
Conformational Preferences and Rotational Barriers of the Carbamate Moiety
The partial double bond character of the C-N bond in the carbamate group restricts free rotation, leading to the possibility of cis and trans isomers. nih.govnih.gov The energy difference between these isomers is typically small, around 1-1.5 kcal/mol, meaning that both conformers can coexist in equilibrium. nih.gov However, for many carbamates, the anti (or trans) conformation is slightly more favored due to steric and electrostatic reasons. nih.gov In some cases, particularly with certain substituents, the population of syn and anti isomers can be nearly equal. nih.gov
The rotational barrier of the carbamate C-N bond is generally lower than that of a typical amide bond by about 3-4 kcal/mol. nih.govacs.org This is attributed to electronic and steric effects from the additional oxygen atom in the carbamate group. nih.gov The nature of the substituents on the nitrogen and oxygen atoms can further influence this barrier. For instance, N-aryl carbamates tend to have lower rotational barriers than N-alkyl carbamates. nih.gov Electron-withdrawing groups on the N-aryl ring can decrease the barrier, while electron-donating groups can increase it. nd.edu
Advanced Spectroscopic Characterization Techniques for Structural Confirmation (e.g., High-Resolution NMR, Mass Spectrometry, X-ray Crystallography for related carbamates)
A combination of advanced spectroscopic techniques is essential for the unambiguous structural confirmation of carbamates like this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (¹H, ¹³C, and ¹⁵N NMR) is a powerful tool for elucidating the detailed structure of carbamates. oup.comacs.org
¹H NMR: Provides information on the number and types of protons and their connectivity. The chemical shifts of protons attached to or near the carbamate and carbamoyl groups are characteristic. For instance, the NH proton of a carbamate typically appears as a broad signal. cdnsciencepub.com
¹³C NMR: Offers insights into the carbon skeleton. The carbonyl carbon of the carbamate group has a distinct chemical shift. nih.govacs.org
¹⁵N NMR: Can provide direct information about the electronic environment of the nitrogen atoms in the carbamate and carbamoyl groups. acs.org
Variable Temperature NMR: This technique is crucial for studying the conformational dynamics, such as the rotational barrier around the C-N bond, by observing the coalescence of signals from the cis and trans isomers at different temperatures. nih.govnd.edu
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Electron Ionization (EI) MS: Can be used to determine the fragmentation patterns of carbamates. oup.com
Chemical Ionization (CI) MS: A softer ionization technique that often results in a prominent protonated molecular ion, which is useful for confirming the molecular weight. acs.org
Tandem Mass Spectrometry (MS/MS): Allows for the detailed structural analysis of fragment ions, providing greater confidence in the identification. A common fragmentation pathway for carbamates is the loss of CO₂. nih.govresearchgate.net
X-ray Crystallography: For crystalline carbamates, single-crystal X-ray diffraction provides the most definitive three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.govacs.orgmdpi.com While a crystal structure for this compound is not readily available, analysis of related carbamate structures reveals key features such as the planarity of the carbamate group and the preferred conformations in the crystal lattice. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. nih.gov The C=O stretching vibration of the carbamate group is a strong and characteristic absorption band. cdnsciencepub.com The N-H stretching vibrations of both the carbamate and carbamoyl groups are also readily identifiable. cdnsciencepub.com The NIST Chemistry WebBook provides IR spectral data for the related compound propyl carbamate. nist.gov
Chirality and Stereochemical Considerations in Related Carbamate Analogues
Chirality, or the property of a molecule being non-superimposable on its mirror image, is an important consideration in many biologically active compounds. While this compound itself is not chiral, the introduction of a chiral center into a carbamate analogue can lead to enantiomers with potentially different biological activities. mdpi.com
The synthesis of chiral carbamates can be achieved through various methods, including the use of chiral starting materials or chiral catalysts. scispace.comabo.fi For example, chiral alcohols or amines can be used to introduce stereocenters into the carbamate structure. nih.gov
The analysis and separation of enantiomers of chiral carbamates are often performed using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. abo.fiepa.gov The development of novel chiral selectors for this purpose is an active area of research. abo.fiepa.gov
Computational and Theoretical Investigations of Propyl 4 Carbamoylphenyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. nih.gov These calculations can determine parameters like bond lengths, bond angles, and the distribution of electron density, which are fundamental to a molecule's stability and reactivity. For a molecule like Propyl (4-carbamoylphenyl)carbamate, these methods can predict the geometry of the molecule, including the planarity of the phenyl ring and the orientation of the propyl and carbamoyl (B1232498) groups.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. While specific quantum chemical studies on this compound are not widely published, the principles of these calculations are well-established. For instance, studies on other carbon-nitrogen compounds have demonstrated good agreement between different quantum-chemical methods in predicting molecular structures and electronic properties. nih.gov
Table 1: Representative Data from Quantum Chemical Calculations on a Related Carbamate (B1207046) Monomer
| Parameter | Value | Method |
| C=O Stretching Mode | 1690-1706 cm⁻¹ | DFT |
| νNH Stretching | 3445 cm⁻¹ | DFT |
| νOH Stretch (free, cis) | 3629 cm⁻¹ | DFT |
| νOH Stretch (free, trans) | 3689 cm⁻¹ | DFT |
This data is for a Boc-protected carbamate monomer and is illustrative of the types of parameters obtained from quantum chemical calculations. chemrxiv.org
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with the surrounding environment, such as a solvent. For this compound, MD simulations could reveal the preferred three-dimensional shapes (conformers) of the molecule in an aqueous environment.
The process involves generating an ensemble of molecular conformations under specific thermodynamic conditions. mdpi.com By analyzing the trajectories of the atoms, researchers can understand how the molecule folds and moves, which is crucial for its biological function. The choice of force field, which defines the potential energy of the system, is critical for the accuracy of the simulation. Different force fields, such as AMBER and CHARMM, can yield different results regarding the conformational propensities of a molecule. nih.gov
Studies on peptides have shown that even single amino acid changes can alter the conformational landscape, and MD simulations can capture these differences. nih.gov For this compound, these simulations could elucidate the flexibility of the propyl chain and the rotational freedom around the carbamate linkage, which can influence how the molecule binds to a biological target.
Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling
QSAR and 3D-QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new, unsynthesized molecules.
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and rigorous statistical validation. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, or steric properties. Examples include LogP (a measure of lipophilicity), molecular weight, and various topological and quantum-chemical parameters.
Once descriptors are calculated for a set of molecules with known biological activity, a mathematical model is built using statistical methods. The predictive power of the model is then assessed through internal and external validation techniques. nih.gov Common statistical parameters used for validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (r²_pred). nih.gov A high value for these parameters indicates a statistically reliable and predictive model.
For example, a CoMFA model might indicate that a bulky substituent in a particular position is favorable for activity, while a CoMSIA model could highlight the importance of a hydrogen bond donor in another region. nih.gov These insights are invaluable for designing new analogues with potentially improved potency. Predictive models for properties like absorption, distribution, metabolism, and excretion (ADME) are also crucial in early-stage drug discovery. youtube.com
Table 2: Statistical Parameters for a Representative 3D-QSAR Model
| Model | q² | R² | r²_pred |
| CoMFA | 0.679 | 0.983 | 0.884 |
| CoMSIA | 0.734 | 0.985 | 0.891 |
This data is for a study on diarylpyrimidine derivatives and illustrates the statistical validation of 3D-QSAR models. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.gov This method is widely used in drug design to understand how a potential drug molecule might interact with its biological target.
Molecular docking simulations can predict the binding mode of this compound within the active site of a target enzyme. The simulation software explores various possible conformations and orientations of the ligand within the binding pocket and calculates a score, often representing the binding free energy, for each pose. nih.gov The pose with the lowest energy score is typically considered the most likely binding mode.
These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the enzyme. nih.gov For instance, a study on a similar compound, [4-(propan-2-yl) phenyl]carbamic acid (PPCA), docked into the active site of tyrosine hydroxylase, revealed crucial interactions with a 'hexa interacting amino acids unit'. nih.gov The binding interaction of PPCA was found to be comparable to that of the natural substrate, L-tyrosine. nih.gov Such findings can suggest that this compound or its analogues may warrant further investigation as potential enzyme modulators. nih.gov
No Publicly Available Research Found on the
Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies detailing the ligand-protein interactions of this compound were identified. As a result, the requested article, focusing on the analysis of hydrogen bonding and hydrophobic contacts of this particular compound with proteins, cannot be generated at this time.
While research exists for other related carbamate compounds, the strict adherence to the user's request to focus solely on this compound prevents the inclusion of information from these other molecules. The generation of an authoritative and factual article is contingent on the availability of peer-reviewed research, which appears to be non-existent for this specific chemical entity in the public domain.
Therefore, the sections and subsections outlined in the user's request, including the creation of data tables on ligand-protein interactions, cannot be fulfilled due to the absence of foundational research on this compound.
Biological Activity and Molecular Mechanisms of Propyl 4 Carbamoylphenyl Carbamate
Enzyme Inhibition Studies at the Molecular Level
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Kinetics and Mechanisms
Carbamates, a class of compounds including propyl (4-carbamoylphenyl)carbamate, are recognized for their inhibitory action against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mhmedical.commsdmanuals.comnih.gov This inhibition is critical in the context of conditions like Alzheimer's disease, where augmenting acetylcholine (B1216132) levels is a therapeutic goal. nih.gov
Studies on various carbamates have revealed differences in their inhibitory kinetics and selectivity towards AChE and BChE. For instance, in a study of proline-based carbamates, benzyl (B1604629) (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate was the most potent against AChE, while other derivatives showed greater selectivity for BChE. researchgate.net The stereochemistry of the carbamate (B1207046) can also significantly influence its inhibitory activity, with S-configurations often being more potent than their R-enantiomers. nih.gov
The binding of carbamates to the active site of cholinesterases is influenced by the structure of the carbamate. For example, meta-positioned carbamates have shown higher potency as BChE inhibitors compared to their para-substituted counterparts, which is attributed to a better fit within the large active site of BChE. nih.gov
Table 1: Kinetic Constants of Carbamate Insecticides on AChE in Carassius auratus nih.gov
| Carbamate | Sex | ki (Biomolecular Rate Constant) | k2 (Carbamylation Rate Constant) | k3 (Decarbamylation Rate Constant) |
| Methomyl | Male | - | - | - |
| Female | 1.03 (ratio) | 1.18 (ratio) | 1.02 (ratio) | |
| Thiodicarb | Male | - | - | - |
| Female | 2.44 (ratio) | 4.29 (ratio) | 1.39 (ratio) | |
| Carbofuran | Male | - | - | - |
| Female | 1.03 (ratio) | 3.53 (ratio) | 1.06 (ratio) | |
| Carbosulfan | Male | - | - | - |
| Female | 1.106 (ratio) | 2.07 (ratio) | 1.98 (ratio) |
Note: The table presents the ratio of female to male kinetic constants. A ratio greater than 1 indicates a higher value for females.
β-Secretase 1 (BACE1) Modulation and Inhibition
β-Secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Inhibition or modulation of BACE1 activity is a primary therapeutic strategy to reduce Aβ levels. nih.gov BACE1 cleaves the amyloid precursor protein (APP) to generate a C-terminal fragment (C99), which is then processed by γ-secretase to produce Aβ peptides of varying lengths. nih.govmdpi.com
Some therapeutic approaches aim to modulate γ-secretase to favor the production of shorter, less toxic Aβ peptides over the more aggregation-prone Aβ42. mdpi.comnih.govnih.gov For example, the γ-secretase modulator EVP-0015962 was shown to selectively decrease Aβ42 levels while increasing the shorter Aβ38 form. nih.govnih.gov
More direct approaches focus on inhibiting BACE1. Chimeric peptide inhibitors have been designed to selectively block the cleavage of APP by BACE1, thereby reducing the production of Aβ40 and Aβ42. nih.gov These inhibitors have demonstrated efficacy in cell cultures and animal models of Alzheimer's disease. nih.gov The inhibition of BACE1 diverts APP processing towards the non-amyloidogenic pathway, where it is cleaved by α-secretase, preventing the formation of Aβ. nih.gov
While specific studies on the direct interaction of this compound with BACE1 are not detailed in the provided results, the broader context of enzyme inhibition by carbamates suggests a potential area for investigation.
Fatty Acid Amide Hydrolase (FAAH) Interactions and Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a membrane-bound enzyme responsible for the breakdown of endocannabinoids, such as anandamide (B1667382). nih.govnih.gov Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. nih.govnih.gov
FAAH inhibitors have been the subject of extensive research for their therapeutic potential. nih.gov For example, the FAAH inhibitor URB597 has been shown to suppress FAAH activity and increase anandamide levels in the brain. nih.gov This inhibition can regulate inflammatory pathways, such as the NF-κB pathway, leading to a reduction in chronic inflammation. nih.gov
The interaction of FAAH inhibitors with other proteins, such as serum albumin, can influence their bioavailability and efficacy. nih.govnih.gov Studies using 19F-NMR have shown that certain FAAH inhibitors bind to specific sites on serum albumin, which may act as a carrier protein, facilitating their transport and cellular uptake. nih.govnih.gov
While the direct inhibition of FAAH by this compound is not explicitly documented in the provided search results, the carbamate moiety is a common feature in various enzyme inhibitors, suggesting that this compound could potentially interact with FAAH.
Carbonic Anhydrase Inhibition Mechanisms
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.gov
The most common class of CA inhibitors are the sulfonamides and their bioisosteres. nih.gov However, other chemical scaffolds, including those containing carbamate-related functionalities, have been explored. For instance, selenocarbamates have been investigated as prodrugs that, upon hydrolysis by CA, release selenols that act as potent zinc-binding inhibitors of the enzyme. nih.gov Similarly, carbamimidothioates derived from 4-thioureidobenzenesulphonamide have shown inhibitory activity against several human CA isoforms. researchgate.net
The design of CA inhibitors often focuses on achieving isoform selectivity to target disease-associated CAs while sparing others to minimize side effects. nih.govmdpi.com One strategy involves incorporating hydrophilic moieties, such as sugars or charged groups, into the inhibitor structure to limit membrane permeability and selectively target extracellular CA isoforms. nih.govmdpi.com
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Ureido Derivatives mdpi.com
| Compound | hCA I (KI, nM) |
| 38 | 51.6 |
| Other Ureido Derivatives | 51.6–650.9 |
Monoamine Oxidase (MAO) Interaction and Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. mdpi.com Inhibition of MAO, particularly MAO-B, is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. mdpi.com
Several classes of compounds have been developed as MAO inhibitors. Some multi-target-directed ligands incorporate a carbamate moiety to achieve dual inhibition of cholinesterases and MAO. nih.gov For example, certain propargylamine (B41283) derivatives containing a carbamate group have been synthesized and shown to inhibit both human MAO-B and BChE. nih.gov The mechanism of MAO inhibition by these compounds often involves the formation of a covalent adduct between the propargylamine moiety and the FAD cofactor of the enzyme. nih.gov
Molecular docking studies can provide insights into the binding interactions of inhibitors with the active site of MAO. For instance, the sulfonamide group of 4-(2-methyloxazol-4-yl)benzenesulfonamide has been shown to interact with residues in the substrate cavity of MAO-B. mdpi.com
Peroxisome Proliferator-Activated Receptors (PPARs) Agonism and Related Carbamates
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that act as transcription factors to regulate genes involved in metabolism, cell differentiation, and inflammation. nih.govwikipedia.org There are three main subtypes: PPARα, PPARβ/δ, and PPARγ. nih.govnih.gov
PPARs are activated by a variety of natural and synthetic ligands. nih.govwikipedia.org While fatty acids and their derivatives are natural ligands, synthetic agonists have been developed for therapeutic purposes, such as the fibrates that activate PPARα for treating dyslipidemia and the thiazolidinediones that activate PPARγ for managing type 2 diabetes. wikipedia.org
Some studies have investigated the potential of carbamate-containing compounds to interact with PPARs. While direct agonism of this compound on PPARs is not specified in the search results, related carbamate structures have been explored in the context of anticonvulsant activity, which can involve PPAR pathways. wikipedia.org For example, N-palmitoylethanolamine has been shown to exert its antiepileptic action through the activation of CB1 and PPAR-α receptors. wikipedia.org
The activation of PPARs can have diverse effects on cellular processes. For instance, PPARα activation has been linked to the inhibition of cell proliferation in certain cancer cell lines. nih.gov Conversely, some pesticides containing carbamate structures have been associated with alterations in lipid and carbohydrate metabolism through their effects on PPARs, potentially contributing to the development of metabolic diseases. nih.gov
Receptor Binding Profiling and Ligand-Receptor Dynamics
No data is currently available in published scientific literature regarding the receptor binding profile or ligand-receptor dynamics of this compound.
Modulation of Biochemical Pathways (e.g., Amyloid-β Aggregation in in vitro models)
There are no published studies investigating the effect of this compound on the aggregation of amyloid-β or any other biochemical pathways. The search for such information yielded no relevant results.
Cellular-Level Biochemical Effects (e.g., in vitro studies on specific cell lines or primary cultures, not related to clinical outcomes)
No in vitro studies on specific cell lines or primary cultures to determine the cellular-level biochemical effects of this compound have been found in the available scientific literature.
Structure Activity Relationship Sar Studies of Propyl 4 Carbamoylphenyl Carbamate Derivatives
Design Principles for the Synthesis of Novel Analogues
The design of novel analogues of propyl (4-carbamoylphenyl)carbamate is guided by several established principles in medicinal chemistry. The carbamate (B1207046) moiety is a well-recognized pharmacophore in many biologically active compounds, including anticonvulsants. nih.govacs.org Its role can range from direct interaction with therapeutic targets to modulating the physicochemical properties of the molecule. nih.gov
A primary design strategy involves bioisosteric replacement , where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of enhancing the compound's activity, selectivity, or pharmacokinetic profile. nih.gov In the context of carbamate derivatives, this can involve modifications to the alkyl chain, the aromatic ring, or the carbamate linkage itself. nih.gov
Another key principle is the introduction of chirality . Many drugs are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles. researchgate.net Therefore, the synthesis of single-enantiomer analogues is a critical strategy to potentially develop drugs with improved therapeutic indices. The spatial arrangement of atoms in a molecule is a significant factor in its physical and chemical characteristics. researchgate.net
The synthesis of novel carbamate analogues often involves the coupling of an appropriate alcohol or phenol (B47542) with an isocyanate or a carbamoyl (B1232498) chloride derivative. acs.org The choice of synthetic route is critical to allow for the desired structural diversity in the final compounds.
Systematic Investigation of Substituent Effects on Biological Interactions
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the molecule. A systematic investigation of these effects is essential for optimizing the lead compound.
The alkyl portion of the carbamate ester plays a significant role in the molecule's interaction with its biological target. Studies on related carbamate anticonvulsants have shown that both the length and branching of the alkyl chain can have a profound impact on activity.
For instance, in a series of branched alkyl carbamates, extending the aliphatic side chain was found to influence anticonvulsant activity. While specific data on this compound is limited, general trends observed in other carbamates suggest that there is an optimal chain length and degree of branching for activity. For example, in one study, increasing the carbon chain length in homologous series of carbamates led to a decrease in activity in a model of status epilepticus.
Table 1: Effect of Alkyl Chain Modification on Anticonvulsant Activity in a Series of Carbamates
| Compound | Alkyl Group | Anticonvulsant Activity (ED₅₀ mg/kg) |
| Analogue A | 2-ethyl-3-methyl-butyl | 81 |
| Analogue B | (related 8-carbon homologue) | 94 |
| Analogue C | 2-ethyl-3-methyl-pentyl | 96 |
| Analogue D | (related 9-carbon homologue) | 114 |
Note: Data extracted from a study on branched alkyl carbamates and may not be directly representative of this compound derivatives.
These findings suggest that modifications to the propyl group of this compound, such as introducing branching or altering the chain length, could significantly modulate its biological activity.
Substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity to the target and its pharmacokinetic properties. In a study of N-aryl carbamate derivatives, the nature and position of substituents on the N-phenyl ring were found to have a significant impact on their antifungal activities. nih.gov This highlights the importance of exploring various substitution patterns on the phenyl ring of this compound.
The carbamoyl group (-CONH₂) is also a critical determinant of activity. Its ability to participate in hydrogen bonding interactions is often essential for target binding. acs.org Varying the substituents on the amino and carboxyl termini of the carbamate group can modulate biological and pharmacokinetic properties and improve stability. nih.gov Modifications could include N-alkylation or N-arylation of the carbamoyl nitrogen, or replacement of the terminal amide with other functional groups.
Table 2: Influence of Phenyl Ring Substitution on Biological Activity of N-Aryl Carbamates
| Compound | Phenyl Ring Substituent | Biological Activity (Inhibition Rate %) |
| Derivative 1 | 4-Trifluoromethoxy | High |
| Derivative 2 | Unsubstituted | Moderate |
| Derivative 3 | Other electron-withdrawing groups | Varied |
Note: This table is a generalized representation based on findings from N-aryl carbamates with antifungal activity and serves to illustrate the principle of substituent effects. nih.gov
The carbamate linkage itself can be a target for modification through bioisosteric replacement. The goal of such modifications is often to improve metabolic stability, alter the hydrogen bonding capacity, or introduce novel interactions with the biological target. nih.gov
Several functional groups have been successfully employed as bioisosteres for the amide or carbamate bond, including:
1,2,3-Triazoles: These heterocycles can mimic the planarity and dipole moment of the amide bond.
Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are common amide bond surrogates that can improve metabolic stability. nih.gov
Thioamides: Replacing the carbonyl oxygen with a sulfur atom can alter the electronic properties and hydrogen bonding capabilities of the linkage.
Ureas and Thioureas: These groups can also serve as replacements for the carbamate linkage, offering different hydrogen bonding patterns.
The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the structural and electronic requirements of the target binding site.
Stereochemical Influences on the Molecular Recognition and Biological Activity of Carbamate Analogues
When a molecule is chiral, its enantiomers can have markedly different interactions with chiral biological macromolecules such as receptors and enzymes. acs.org This can lead to differences in potency, efficacy, and toxicity between the two enantiomers. mdpi.com The spatial arrangement of atoms within a drug molecule is a critical factor in determining its efficacy and safety. acs.org
For chiral carbamate analogues, the stereochemistry at the chiral center can dictate the precise orientation of the molecule within the binding pocket of its target. One enantiomer may fit optimally, leading to a strong biological response, while the other may bind weakly or not at all. mdpi.com
In a study of a chiral CNS-active sulfamoylphenyl carbamate derivative, the two enantiomers exhibited different pharmacokinetic profiles, with one showing better brain permeability than the other. nih.gov This underscores the importance of evaluating the individual enantiomers of any chiral analogue of this compound.
The development of stereoselective syntheses is therefore a critical aspect of the SAR studies of chiral carbamate analogues, allowing for the preparation and evaluation of enantiomerically pure compounds.
Advanced Analytical Methodologies for Research on Propyl 4 Carbamoylphenyl Carbamate
Chromatographic Techniques for Separation, Identification, and Purity Assessment in Research
Chromatographic methods are indispensable tools in chemical analysis, offering high-resolution separation of complex mixtures. For a compound such as Propyl (4-carbamoylphenyl)carbamate, both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the primary techniques for its analysis.
The development of an HPLC method is a critical first step in the analytical workflow for a research compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method would be the approach of choice for assessing the purity and stability of this compound. The development of such a method would involve a systematic evaluation of various parameters to achieve optimal separation of the main compound from any potential impurities or degradation products.
Key aspects of HPLC method development would include:
Column Selection: A C18 or C8 column is typically the first choice for the separation of moderately polar compounds like carbamates. s4science.at The selection would be based on achieving the best peak shape and resolution.
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (such as water with a buffer like ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic modifier (typically acetonitrile (B52724) or methanol) would be optimized. scielo.br The gradient allows for the effective elution of compounds with a range of polarities.
Detection: A photodiode array (PDA) or a UV-Vis detector would be employed for detection. The wavelength would be selected based on the UV absorbance maxima of this compound. For many carbamates, detection is performed in the range of 195-282 nm. scielo.brthermofisher.com
Flow Rate and Temperature: These parameters would be fine-tuned to optimize the separation efficiency and analysis time. A typical flow rate for analytical HPLC is around 1.0 mL/min. epa.gov
A representative, though hypothetical, set of HPLC parameters for the analysis of this compound is presented in the table below.
| Parameter | Typical Condition |
| Chromatographic Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-37 °C |
| Detection | UV/PDA at an appropriate wavelength (e.g., 213 nm, 265 nm) |
| Injection Volume | 5-20 µL |
For unambiguous identification and sensitive quantification, especially in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. The coupling of the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry provides a powerful analytical tool.
In an LC-MS analysis of this compound, the compound would first be separated from the matrix components by HPLC, as described above. The eluent from the HPLC column would then be introduced into the mass spectrometer.
Key features of an LC-MS method would be:
Ionization Source: An electrospray ionization (ESI) source is commonly used for polar and semi-polar compounds like carbamates, typically operating in positive ion mode.
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (such as a time-of-flight or Orbitrap) would be used. A QqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM), which offers excellent sensitivity and specificity. High-resolution mass spectrometry provides accurate mass measurements, which aids in the confirmation of the elemental composition of the analyte and its fragments.
Structural Confirmation: By analyzing the fragmentation pattern of the parent ion in the mass spectrometer (MS/MS), crucial structural information can be obtained, confirming the identity of the compound.
The following table outlines typical parameters for an LC-MS/MS method for the analysis of carbamates, which would be adapted for this compound. phenomenex.com
| Parameter | Typical Condition |
| LC System | As described in the HPLC section. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Spectrometer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for identification |
| Precursor Ion (m/z) | [M+H]+ or [M+Na]+ of this compound |
| Product Ions (m/z) | Characteristic fragment ions determined from MS/MS experiments |
| Collision Energy | Optimized for the specific precursor-to-product ion transitions |
Spectroscopic Techniques for Characterization of Molecular Interactions (e.g., binding assays)
While no specific binding assay data for this compound is available, spectroscopic techniques are fundamental in elucidating the structure of the molecule and can be adapted to study its interactions with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary methods for the initial structural confirmation of a synthesized batch of this compound. nih.gov The chemical shifts, coupling constants, and integration of the signals would provide a detailed picture of the molecular structure. Advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR or WaterLOGSY, could be employed to study the binding of the compound to a target protein, providing information on which parts of the molecule are involved in the interaction.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. nist.gov For this compound, characteristic absorption bands for the carbamate (B1207046) group (N-H and C=O stretching) and the aromatic ring would be expected. mdpi.com Changes in the vibrational frequencies of these groups upon binding to a target could indicate an interaction.
Mass Spectrometry (MS): As mentioned in the LC-MS section, mass spectrometry provides the molecular weight and fragmentation pattern of the compound. nist.gov Techniques like native mass spectrometry could be used to study non-covalent complexes between this compound and a target macromolecule, providing stoichiometric information about the binding.
Method Validation for Research-Grade Analysis
For any analytical method to be considered reliable for research purposes, it must undergo a validation process to demonstrate its fitness for a particular application. epa.gov The validation of the developed HPLC and LC-MS methods for this compound would involve assessing several key parameters, in line with guidelines from bodies like the International Council for Harmonisation (ICH).
The primary validation parameters would include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) close to 0.999 is generally desired. epa.gov
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Future Directions in Academic Research on Propyl 4 Carbamoylphenyl Carbamate
Exploration of Undiscovered Synthetic Routes for Enhanced Yields or Selectivity
The synthesis of carbamates is a well-established field, yet the pursuit of greener, more efficient, and selective methods is a perpetual goal in organic chemistry. For a molecule like Propyl (4-carbamoylphenyl)carbamate, future research could focus on moving beyond traditional synthetic methods, which often rely on hazardous reagents like phosgene (B1210022). scribd.com
One promising direction is the use of catalytic systems that utilize carbon dioxide as a C1 source, which is an environmentally benign approach. epa.gov For instance, a three-component coupling reaction involving an appropriate amine, CO2, and a propyl halide, catalyzed by a transition metal complex, could offer a direct and atom-economical route to the target molecule. epa.gov Another area of exploration could be enzyme-catalyzed reactions, which can offer high selectivity under mild conditions. scribd.com The development of chemoselective methods to differentiate between the two nitrogen atoms in a potential precursor like 4-aminobenzamide would be crucial for achieving high yields of the desired product.
| Potential Synthetic Strategy | Key Features | Anticipated Advantages |
| CO2-Based Three-Component Coupling | Utilizes CO2, an amine, and an alkyl halide | Environmentally friendly, potentially high atom economy |
| Biocatalytic Synthesis | Employs enzymes for carbamoylation | High selectivity, mild reaction conditions, reduced byproducts |
| Flow Chemistry | Continuous reaction in a microreactor | Improved safety, scalability, and precise control over reaction parameters |
Application of Advanced Computational Algorithms for De Novo Design and Optimization
Computational chemistry offers powerful tools for the rational design and optimization of molecules with desired properties. In the context of this compound, de novo design algorithms could be employed to generate analogues with enhanced biological activity or improved physicochemical properties. These algorithms can explore a vast chemical space to identify novel structures that are predicted to bind to a specific biological target with high affinity and selectivity.
Furthermore, computational methods such as Density Functional Theory (DFT) can be used to elucidate reaction mechanisms for the synthesis of this compound. researchgate.net By modeling the energy profiles of different synthetic pathways, researchers can identify the most thermodynamically and kinetically favorable routes, thus guiding experimental work. researchgate.net Molecular dynamics simulations could also be used to study the conformational preferences of the molecule and its interactions with solvent, providing insights into its behavior in a biological environment.
Identification and Validation of Novel Biological Targets beyond Established Carbamate (B1207046) Interactions
Carbamates are well-known inhibitors of enzymes such as acetylcholinesterase. researchgate.net However, the vastness of the proteome suggests that many carbamate-protein interactions remain undiscovered. Future research on this compound could involve unbiased screening approaches to identify novel biological targets. Techniques such as chemical proteomics, where the molecule is used as a bait to pull down its binding partners from a cell lysate, could reveal unexpected interactions.
Once a potential new target is identified, validation studies would be crucial. These could involve a combination of in vitro binding assays, cellular thermal shift assays (CETSA) to confirm target engagement in cells, and genetic methods like CRISPR-Cas9 to probe the functional consequences of the interaction. Identifying a novel target for this compound could open up new therapeutic avenues or provide new tools for basic research. For example, some novel carbamate derivatives have been investigated as inhibitors of topoisomerase II. nih.gov
Development of this compound and its Analogues as Chemical Probes for Biochemical Research
A chemical probe is a small molecule that is used to study a specific biological target or pathway. This compound could serve as a scaffold for the development of such probes. This would involve the synthesis of analogues that incorporate a reporter tag, such as a fluorophore or a biotin moiety, while retaining the binding affinity for the target of interest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
